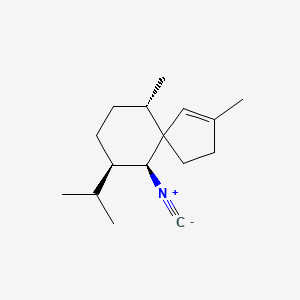

Axisonitrile 3

Description

Contextual Significance of Marine Natural Products in Chemical Sciences

The marine environment, covering over 70% of the Earth's surface, represents an enormous reservoir of biodiversity and, consequently, chemical diversity. ubd.edu.bn For decades, scientists have turned to marine organisms—such as sponges, tunicates, and microorganisms—as a prolific source of novel natural products. nih.govgeomar.de These marine natural products (MNPs) are low molecular weight secondary metabolites that have been evolutionarily optimized over millions of years to serve specific ecological functions, such as defense against predators or competition for space. ubd.edu.bngeomar.de

In the chemical sciences, MNPs are highly significant as they often possess complex and unprecedented molecular architectures that are difficult to replicate through conventional synthetic chemistry. nih.gov This structural novelty provides new templates for drug discovery and development. nih.gov Investigations into MNPs have led to the discovery of thousands of new substances with a wide array of potent biological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial properties. nih.govacs.org As a result, the study of marine natural products is a rapidly advancing field at the intersection of chemistry and biology, continually filling the pipeline for new therapeutic agents. nih.govnih.gov

Overview of Terpenoid Isonitriles: Structural Diversity and Biological Relevance

Among the vast chemical arsenal (B13267) of marine invertebrates, terpenoid isonitriles represent a particularly fascinating and unique class of compounds. nih.gov Unlike most terrestrial isonitriles, which are typically derived from amino acids, the vast majority of marine isonitriles are of terpenoid origin. nih.govmdpi.com These compounds, which include sesquiterpenes, diterpenes, and other isoprenoid structures, are characterized by the presence of one or more isonitrile functional groups (–N≡C). nih.govnih.gov

The isonitrile group is a rare functionality in nature, and its presence imparts distinct chemical and biological properties. nih.gov Marine terpenoid isonitriles are found almost exclusively in sponges (phylum Porifera) and in some nudibranchs that prey on these sponges, suggesting a dietary transfer of the compounds. nih.govmdpi.com The structural diversity within this class is remarkable, with a wide range of carbocyclic skeletons. nih.gov This structural variance leads to a broad spectrum of biological activities. Many terpenoid isonitriles have demonstrated significant antimalarial, antitubercular, antifouling, and antiplasmodial effects, making them attractive targets for pharmaceutical research. nih.govmdpi.com

| Compound Class | Example Compound | Source Organism Type | Reported Biological Activity |

|---|---|---|---|

| Sesquiterpenoid | Axisonitrile-1 | Sponge (Axinella cannabina) | Antimicrobial |

| Diterpenoid | 7,20-Diisocyanoadociane | Sponge (Cymbastella hooperi) | Potent Antimalarial nih.gov |

| Diterpenoid | Kalihinol A | Sponge (Acanthella sp.) | Antimalarial nih.gov |

| Isocycloamphilectane | Diisocyanoadociane | Sponge | High Antimalarial nih.gov |

Historical Discovery and Initial Characterization of Axisonitrile 3

The first spiroaxane-type isonitrile, (+)-axisonitrile-3, was isolated in 1976 by Di Blasio and colleagues from the marine sponge Axinella cannabina. mdpi.com This discovery was part of a broader investigation into the chemical constituents of the sponge, which also led to the isolation of the corresponding isothiocyanate and formamide (B127407) derivatives: (+)-axisothiocyanate-3 and (−)-axamide-3. mdpi.com

The initial characterization of this compound involved determining its unique molecular structure, which features a spiro ubd.edu.bngeomar.dedecane skeleton. nih.gov The relative configuration of the molecule was established through X-ray crystallography. mdpi.com Subsequently, the absolute stereochemistry of its enantiomer, (−)-axisonitrile-3, was determined via total synthesis, confirming its configuration as (5S,6R,7S,10R). mdpi.com The enantiomeric form, (−)-axisonitrile-3, was later isolated from a different sponge, a Halichondria species collected in the Andaman Sea. mdpi.com

| Property | Value |

|---|---|

| Molecular Formula | C16H25N lookchem.com |

| Molecular Weight | 231.381 g/mol lookchem.com |

| CAS Number | 59633-83-9 chemicalbook.com |

| Melting Point | 101-103 °C chemicalbook.com |

| Optical Rotation of (+)-axisonitrile-3 | [α]D = +68.4° (CHCl3) mdpi.com |

| Optical Rotation of (−)-axisonitrile-3 | [α]D = -79° (CHCl3) mdpi.com |

Research Trajectories and Scope of Academic Inquiry into this compound

Following its discovery, academic inquiry into this compound has progressed along several distinct yet interconnected trajectories, focusing on its biological activity, chemical synthesis, and biosynthesis.

Biological Activity: A primary focus of research has been the potent biological activity of this compound. It exhibits strong antimalarial activity against Plasmodium falciparum, including both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains. nih.govmdpi.com Notably, this activity is significantly higher than its corresponding isothiocyanate derivative, highlighting the crucial role of the isonitrile functional group. nih.govmdpi.com Molecular modeling studies suggest that, like other active terpene isonitriles, this compound may exert its antiplasmodial effect by interacting with heme and preventing its detoxification within the malaria parasite. acs.org In addition to its antimalarial properties, this compound has also demonstrated potent antifouling activity against the larvae of the acorn barnacle Balanus amphitrite. mdpi.com

Chemical Synthesis and Biotransformation: The total synthesis of this compound has been a significant area of research, not only to confirm its absolute stereochemistry but also to provide a renewable source for further biological testing. mdpi.comacs.org Furthermore, researchers have synthesized [14C]-labelled this compound to study its metabolic fate. uq.edu.auresearchgate.net These studies investigate its biotransformation within marine sponges, such as Acanthella cavernosa, and explore its dietary transfer to nudibranchs like Phyllidia pustulosa that feed on these sponges. nih.govuq.edu.au

Structure

3D Structure

Properties

CAS No. |

59633-83-9 |

|---|---|

Molecular Formula |

C16H25N |

Molecular Weight |

231.38 g/mol |

IUPAC Name |

(6S,9R,10S)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene |

InChI |

InChI=1S/C16H25N/c1-11(2)14-7-6-13(4)16(15(14)17-5)9-8-12(3)10-16/h10-11,13-15H,6-9H2,1-4H3/t13-,14+,15-,16?/m0/s1 |

InChI Key |

CLJZNXABBGEKKI-QGPPMGRFSA-N |

SMILES |

CC1CCC(C(C12CCC(=C2)C)[N+]#[C-])C(C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H](C12CCC(=C2)C)[N+]#[C-])C(C)C |

Canonical SMILES |

CC1CCC(C(C12CCC(=C2)C)[N+]#[C-])C(C)C |

Synonyms |

axisonitrile 3 axisonitrile-3 |

Origin of Product |

United States |

Discovery, Isolation, and Advanced Structural Elucidation of Axisonitrile 3

Natural Occurrence and Ecological Origins of Axisonitrile 3

This compound and its related analogues are predominantly found in marine invertebrates, particularly sponges and nudibranchs, highlighting their role in marine chemical defense and ecological interactions.

Marine sponges serve as primary producers for this compound. The compound has been isolated from several sponge genera, with Acanthella species being a frequent source. Specifically, this compound has been identified in Acanthella klethra japsonline.compsu.ac.thuni-duesseldorf.denih.gov, Acanthella cavernosa uq.edu.aunih.gov, and Acanthella acuta nih.gov. The sponge Geodia exigua has also yielded this compound acs.orgresearchgate.net, as have species within the Axinella genus, including Axinella cannabina uq.edu.aunih.govresearchgate.net and Axinella sp. nih.gov. Other related marine sponges, such as Halichondria sp. nih.gov, Axinyssa sp. nih.gov, Ciocalypta sp. psu.ac.th, Rhaphoxya sp. psu.ac.th, and Hymeniacidon sp. escholarship.org, have been sources of structurally similar compounds, underscoring the prevalence of this chemical class in sessile marine invertebrates. This compound is classified as a spiroaxane-type sesquiterpene, featuring a spiro[4.5]decene skeleton nih.govresearchgate.net.

This compound is also found in marine heterobranch molluscs, particularly nudibranchs, where it is believed to be sequestered from their sponge diet. The nudibranch Phyllidia pustulosa is a well-documented source, with this compound isolated from specimens collected in various locations, including Fiji vliz.beresearchgate.net. Studies have also reported its presence in Phyllidia picta uq.edu.auvliz.be. The ecological significance of this sequestration lies in the molluscs' utilization of these compounds for chemical defense against predators. While Cadlina luteomarginata is not directly reported as a source of this compound, it is known to contain similar isocyanides and isothiocyanates derived from its sponge diet uq.edu.aunih.govmdpi.com, reinforcing the concept of dietary sequestration within these marine ecosystems.

Table 1: Natural Occurrence of this compound and Related Compounds

| Compound Name | Organism Type | Specific Organism | Source Type | Reference(s) |

| Axisonitrile-3 | Marine Sponge | Geodia exigua | Producer | acs.orgresearchgate.net |

| Axisonitrile-3 | Marine Sponge | Acanthella klethra | Producer | japsonline.compsu.ac.thuni-duesseldorf.denih.gov |

| Axisonitrile-3 | Marine Sponge | Acanthella cavernosa | Producer | uq.edu.aunih.gov |

| Axisonitrile-3 | Marine Sponge | Acanthella acuta | Producer | nih.gov |

| Axisonitrile-3 | Marine Sponge | Axinella cannabina | Producer | uq.edu.aunih.govresearchgate.net |

| Axisonitrile-3 | Marine Sponge | Axinella sp. | Producer | nih.gov |

| Axisonitrile-3 | Marine Sponge | Halichondria sp. | Producer | nih.gov |

| Axisonitrile-3 | Marine Sponge | Axinyssa sp. | Producer | nih.gov |

| Axisonitrile-3 | Marine Mollusc (Nudibranch) | Phyllidia pustulosa | Sequestered | psu.ac.thuq.edu.aunih.govvliz.beresearchgate.netmdpi.com |

| Axisonitrile-3 | Marine Mollusc (Nudibranch) | Phyllidia picta | Sequestered | uq.edu.auvliz.be |

| Axisonitrile-3 | Marine Mollusc (Nudibranch) | Phyllidiella pustulosa | Sequestered | vliz.beresearchgate.net |

| 10-epi-Axisonitrile-3 | Marine Sponge | Geodia exigua | Producer | nih.govresearchgate.net |

| 10-epi-Axisonitrile-3 | Marine Mollusc (Nudibranch) | Phyllidia pustulosa | Sequestered | nih.govvliz.bemdpi.com |

| Axisothiocyanate-3 | Marine Sponge | Axinella cannabina | Producer | uq.edu.aunih.govresearchgate.net |

| Axisothiocyanate-3 | Marine Mollusc (Nudibranch) | Phyllidia pustulosa | Sequestered | psu.ac.thnih.govvliz.beresearchgate.netmdpi.com |

Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of this compound from complex biological matrices, such as sponge or mollusc tissues, typically involve a series of chromatographic techniques. Initial extraction of secondary metabolites is often performed using organic solvents like methanol (B129727) researchgate.net. The crude extract is then subjected to various chromatographic methods to separate the target compound from other co-occurring substances. Common techniques include column chromatography on silica (B1680970) gel uq.edu.auresearchgate.netuni-duesseldorf.decore.ac.uk and normal-phase high-performance liquid chromatography (HPLC) uq.edu.aucore.ac.uk. Semi-preparative HPLC is frequently employed for the final purification steps, allowing for the isolation of pure this compound uni-duesseldorf.decore.ac.uk. The selection of appropriate solvent systems and gradient elution profiles is critical for achieving high purity and yield.

Contemporary Spectroscopic Approaches for Structural Elucidation of this compound and its Analogues

The definitive determination of this compound's structure relies on a suite of advanced spectroscopic methods, providing detailed information about its connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complex structures of natural products like this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental data on the chemical environment of protons and carbons, including chemical shifts and multiplicities. Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and spatial relationships within the molecule. Experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to map out the carbon-hydrogen framework and confirm structural assignments uq.edu.au. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are vital for determining the relative stereochemistry by revealing through-space interactions between protons uq.edu.au. High-resolution NMR, utilizing high magnetic field strengths (e.g., 700 MHz or 900 MHz for ¹³C NMR), provides enhanced spectral dispersion, enabling precise analysis of complex spectra uq.edu.au.

Mass Spectrometry (MS) plays a complementary role to NMR in structural elucidation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to accurately determine the molecular weight of this compound, which is essential for assigning its molecular formula acs.orgresearchgate.netuni-duesseldorf.de. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the molecule's substructures by breaking down the parent ion into characteristic fragments. This data, combined with NMR results, allows for the comprehensive determination of the compound's complete structure uq.edu.auacs.orgresearchgate.netresearchgate.netresearchgate.netuni-duesseldorf.de. Infrared (IR) spectroscopy is also used to identify key functional groups, such as the characteristic isonitrile moiety acs.orgresearchgate.net. In cases where crystalline material is obtained, X-ray crystallography offers definitive confirmation of the structure and absolute stereochemistry acs.orgresearchgate.netresearchgate.net.

Table 2: Spectroscopic Techniques for Structural Elucidation of this compound

| Technique Category | Specific Methods / Applications | Role in Elucidation | Reference(s) |

| Nuclear Magnetic Resonance (NMR) | 1D NMR (¹H, ¹³C) | Determination of chemical shifts, coupling constants, and number of protons/carbons. | uq.edu.auacs.orgresearchgate.netresearchgate.netresearchgate.netuni-duesseldorf.de |

| 2D NMR (COSY, HMBC, H2BC, NOESY) | Establishing connectivity (COSY, HMBC), determining spatial proximity (NOESY), confirming planar structures. | uq.edu.auacs.orgresearchgate.netresearchgate.netresearchgate.netuni-duesseldorf.de | |

| High-Resolution NMR (e.g., 700 MHz, 900 MHz ¹³C) | Precise determination of spectral data for detailed structural analysis. | uq.edu.au | |

| Mass Spectrometry (MS) | Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionization for molecular weight determination. | acs.orgresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination, aiding in molecular formula assignment. | uni-duesseldorf.de | |

| Fragmentation Analysis (e.g., MS-MS) | Providing structural fragments to deduce the molecule's architecture. | uq.edu.auacs.orgresearchgate.netresearchgate.netresearchgate.netuni-duesseldorf.de | |

| Other Spectroscopic Methods | Infrared (IR) Spectroscopy | Identifying functional groups (e.g., isonitrile). | acs.orgresearchgate.net |

| X-ray Crystallography | Definitive determination of solid-state structure, including absolute stereochemistry. | acs.orgresearchgate.netresearchgate.net |

List of All Compounds Mentioned:

this compound

Axisonitrile-2

Axisothiocyanate-3

Axamide-3

Pictaisonitrile-1

Pictaisonitrile-2

1-isocyanoaromadendrane

1-isothiocyanatoaromadendrane

1-isocyanatoaromadendrane

9-isocyanopupukeanane

2-isocyanoallopupukeanane

2-isocyanotrachyopsane

4-isocyano-9-amorphene

10-isocyano-4-amorphene

10-epi-axisonitrile-3

Axisocyanate-3

(+)-axamide

Exiguamide

Exicarbamate

Exigurin

3-Oxoaxisonitrile-3

Kalihinol F

Xidaoisocyanate A

Bisformamidokalihinol A

Acanthocylamine A

Villagorgin A

Halichonadin C

Acanthene B

2-isocyanoclovene

4,5-epi-10-isocyanoisodauc-6-ene

Epipolasin A

7-isocyano-7,8-dihydro-α-bisabolene

Axinisothiocyanate A–L

Axiplyn C

Diisocyanoadociane

Geranyllinaloyl isonitrile

Kalihinol-A

Oroidin

4,5-dibromopyrrole-2-carboxylic acid (4,5-DBPCA)

Valinomycin

Staurosporine

Psammaplysin derivatives

Manoalide

Xanthocillin

X-ray Crystallography for Definitive Stereochemical Assignments

The precise three-dimensional structure and absolute stereochemistry of this compound have been definitively established through X-ray crystallography. This powerful technique involves the diffraction of X-rays by a crystal, producing a pattern that can be analyzed to reveal the arrangement of atoms within the molecule. For chiral compounds like this compound, X-ray crystallography is crucial for distinguishing between enantiomers and establishing the exact spatial orientation of substituents around chiral centers, often denoted by R or S descriptors based on the Cahn–Ingold–Prelog priority rules wikipedia.org.

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion, where X-rays interact with electrons in the atoms. This interaction introduces subtle differences in the diffraction pattern (Bijvoet differences) that are sensitive to the handedness of the crystal structure researchgate.netmit.edu. While historically, the presence of heavier atoms like sulfur or chlorine was often necessary to detect a sufficient anomalous signal for confident assignment, advancements in methods such as the Hooft-Spek approach, Parsons quotient method, and improved detectors have enabled the determination of absolute configuration even for molecules containing only lighter atoms, such as oxygen researchgate.netmit.edu.

In the context of this compound and its related compounds, X-ray crystallography has been instrumental. For instance, the structure of exiguamide, which was isolated alongside (−)-10-epi-axisonitrile-3, was confirmed by X-ray crystallographic analysis, and its absolute configuration was determined using the modified Mosher's method on an amine derivative researchgate.netresearchgate.netcapes.gov.br. While specific crystallographic data directly for this compound (such as unit cell dimensions or space group) are not detailed in the provided search snippets for this section, the successful application of X-ray crystallography for related compounds underscores its importance in confirming the intricate stereochemistry of this class of natural products. The ability to obtain such precise structural information is vital for understanding structure-activity relationships and for guiding synthetic efforts rsc.org.

Identification and Characterization of Naturally Occurring this compound Analogues and Isomers

The marine environment, particularly sponges from genera like Acanthella and Axinella, is a rich source of structurally diverse sesquiterpenoids, including this compound and its related analogues and isomers nih.govnih.govmdpi.commdpi.commdpi.com. These compounds often share a common carbon skeleton but differ in the type or position of their nitrogenous functional groups (isonitrile, isothiocyanate, formamide) or in their stereochemistry. Key examples of these related compounds that have been identified and characterized include Axisothiocyanate-3, Axamide-3, 3-Oxo-Axisonitrile-3, and 10-epi-Axisonitrile-3.

The identification and characterization of these natural products are primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR experiments like COSY, HMBC, NOESY) and Mass Spectrometry (MS), often High-Resolution Mass Spectrometry (HRMS) researchgate.netnih.govuni-duesseldorf.denih.govresearchgate.netmdpi.com. These methods provide detailed information about the molecular formula, connectivity, and stereochemistry of the isolated compounds.

Axisothiocyanate-3: This compound is the isothiocyanate analogue of this compound, differing in the functional group (-NCS instead of -NC). It has been isolated alongside this compound from various marine sponges, including Axinella cannabina and Acanthella species nih.govmdpi.commdpi.com. Its structure determination relies on spectroscopic data, similar to this compound.

Axamide-3: This compound features a formamide (B127407) (-NHCHO) group instead of the isonitrile group. It has been isolated from sponges such as Acanthella cavernosa and Axinella cannabina nih.govnih.govmdpi.comresearchgate.net. Spectroscopic data, including NMR, are used for its characterization.

3-Oxo-Axisonitrile-3: This analogue is characterized by the presence of a ketone (oxo) group at the 3-position of the this compound skeleton, in addition to the isonitrile functionality. It has been isolated from sponges like Acanthella sp. and its structure elucidated through spectroscopic analysis nih.govnih.govacs.org.

10-epi-Axisonitrile-3: This compound is a stereoisomer of this compound, specifically an epimer at the C-10 position. It has been isolated from sources such as the marine sponge Geodia exigua and the nudibranch Phyllidia pustulosa researchgate.netresearchgate.netnih.govoup.com. Its structure and stereochemistry are determined using spectroscopic methods, and in some cases, comparisons with known compounds or synthetic routes.

The co-occurrence of these isonitrile, isothiocyanate, and formamide derivatives from the same marine organisms suggests a potential biosynthetic relationship, where these functional groups might be interconverted or derived from a common precursor psu.edumdpi.com.

Biosynthetic Pathways and Precursor Incorporation Studies of Axisonitrile 3

General Overview of Marine Terpenoid Isonitrile Biosynthesis

Marine terpenoid isonitriles are a unique class of natural products predominantly isolated from marine sponges (Porifera). acs.orgnih.gov To date, over 200 such compounds have been identified, the first being axisonitrile-1 from the sponge Axinella cannabina. acs.orgnih.govnih.gov The vast majority of these marine representatives are of terpenoid origin, contrasting with terrestrial isonitriles which are typically derived from α-amino acids. mdpi.com Their biosynthesis is believed to originate from classical terpenoid π-cation cascades, which begin with the ionization of common isoprenoid precursors like farnesyl pyrophosphate (FPP) for sesquiterpenes and geranylgeranyl pyrophosphate (GGPP) for diterpenes. nih.gov

A central puzzle in the biosynthesis of these molecules has been the origin and mechanism of introduction of the isonitrile (–NC) functional group. acs.orgnih.gov For decades, the prevailing hypothesis was that an inorganic cyanide anion (CN⁻) acts as the nucleophile that captures a terminal terpenyl carbocation generated during the cyclization cascade. nih.govresearchgate.net However, this proposal presents a chemical paradox: cyanide is an ambident nucleophile that almost invariably reacts with electrophiles at its carbon atom to yield nitriles (R–CN), not the observed isonitriles (R–NC). acs.orgnih.gov

A more recent and chemically plausible model proposes cyanoformic acid (NC-COOH), derived from the oxidation of glycine (B1666218), as the biological isocyanating agent. acs.orgnih.gov According to this hypothesis, the lone pair on the nitrogen atom of cyanoformic acid (or its conjugate base, cyanoformate) attacks the terpenyl carbocation. acs.orgnih.gov This reaction is proposed to be highly selective, forming the isonitrile C–N bond exclusively. acs.org The process is further driven by the subsequent, energetically favorable loss of small, stable molecules like carbon dioxide. acs.org This unifying model places the amino acid glycine at the center of both isonitrile and related cyanoformamide (B1595522) biosynthesis schemes. acs.orgnih.gov A characteristic feature of marine isonitrile-containing metabolites is their frequent co-occurrence with the corresponding isothiocyanates (–NCS) and formamides (–NHCHO), which points to a close biogenetic relationship. mdpi.comnih.govnih.gov

Proposed Biosynthetic Routes to Axisonitrile 3

This compound is a sesquiterpenoid featuring a spiro researchgate.netnih.govdecane skeleton, first isolated from the marine sponge Axinella cannabina. nih.gov Its biosynthesis involves the formation of the carbon framework followed by the introduction of the characteristic isonitrile moiety.

The biosynthesis of the C15 carbon skeleton of this compound is proposed to begin with the linear precursor, farnesyl pyrophosphate (FPP). nih.gov The formation of complex and diverse terpene scaffolds is catalyzed by a class of enzymes known as terpene cyclases (or synthases). nih.gov These enzymes initiate a reaction cascade by promoting the ionization of the pyrophosphate group from FPP, generating an allylic carbocation. nih.govnih.gov

This initial carbocation then triggers a series of intramolecular cyclizations and rearrangements (hydride and methyl shifts) within the enzyme's active site. nih.gov The enzyme's three-dimensional structure acts as a template, guiding the folding of the flexible FPP substrate and stabilizing the highly reactive carbocationic intermediates, thereby controlling the stereochemical outcome of the reaction. nih.gov For this compound, this cascade would proceed through specific intermediates to ultimately form the characteristic spirocyclic carbon framework. The cascade is terminated by the capture of the final carbocation by an isonitrile source. acs.orgnih.gov

The introduction of the isonitrile group is the final key step in the biosynthesis of this compound. Based on the most current hypothesis, this occurs via the capture of the terminal spiroaxane carbocation by cyanoformic acid (NC-COOH) or its conjugate base, cyanoformate. acs.orgnih.gov Unlike inorganic cyanide, cyanoformate is a unidentate nucleophile at the nitrogen atom. acs.org The reaction proceeds via an SN1-like capture of the carbocation by the nitrogen lone pair, a process that is constitutionally directed to form the isonitrile over the nitrile isomer. acs.org This step is thought to be enzymatically mediated within the hydrophobic active site of a putative synthase to shield the reactive intermediates. nih.gov

The isonitrile group is considered the parent functionality from which related isothiocyanates and formamides are derived. mdpi.comhawaii.edu Experimental evidence from studies on other marine isonitriles has shown that the isonitrile is the direct precursor to both the formamide (B127407) and isothiocyanate groups. hawaii.edu While the precise enzymatic mechanisms for these transformations in sponges remain to be fully elucidated, the pathway is unidirectional, as the reverse reactions (conversion of formamides or isothiocyanates back to isonitriles) have been shown not to occur. hawaii.edu

While not directly involved in the formation of this compound itself, the isonitrile moiety serves as a reactive handle for further biosynthetic diversification in related compounds. A notable example is the proposed biosynthesis of exigurin, a terpene-amino acid conjugate, from the closely related isonitrile, (–)-10-epi-axisonitrile-3. researchmap.jp It has been hypothesized that a putative "ugiase" enzyme could catalyze this transformation. researchmap.jpthieme-connect.com

This proposed enzyme would facilitate a multicomponent Ugi reaction, a powerful bond-forming process known in synthetic organic chemistry. researchmap.jp In this biosynthetic context, the terpene isocyanide (e.g., (–)-10-epi-axisonitrile-3) would react with an iminium ion (formed from an aldehyde like formaldehyde (B43269) and an amine from an amino acid) and a carboxylate (from the amino acid). researchmap.jp This hypothetical enzymatic Ugi reaction provides a plausible route for conjugating pre-formed terpene isonitriles with amino acids, leading to more complex natural products. researchmap.jp

Isotopic Labeling Investigations in Biosynthetic Pathway Elucidation (e.g., [¹⁴C]-labelled precursors)

Isotopic labeling experiments have been instrumental in probing the biosynthetic origins of marine terpenoid isonitriles. Early studies provided foundational, albeit partially misleading, insights into the source of the isonitrile group. Feeding experiments conducted with live sponges in closed aquaria using [¹⁴C]-labeled sodium cyanide (Na¹⁴CN) resulted in significant incorporation of the ¹⁴C label into the isonitrile functional group of the isolated terpenoids. nih.gov This finding strongly supported the initial, long-held hypothesis that inorganic cyanide was the direct precursor. nih.govresearchgate.net

Conversely, attempts to identify the precursor of the terpenoid carbon skeleton yielded negative results. Administration of [¹⁴C]-acetate to sponges did not lead to significant incorporation into the carbon backbone of diterpenoid isonitriles. acs.org Similarly, feeding labeled amino acids such as glycine and serine also failed to show incorporation into the final products. researchgate.net The lack of incorporation from acetate (B1210297) has been suggested to be a result of the sponge utilizing the alternative 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis, rather than the classical mevalonate (B85504) (MVA) pathway in which acetate is a direct precursor. acs.org

| Labeled Precursor | Target Moiety | Result | Reference |

|---|---|---|---|

| [¹⁴C]-Cyanide | Isonitrile Group (–NC) | Significant Incorporation | nih.gov |

| [¹⁴C]-Acetate | Terpenoid Skeleton | No Significant Incorporation | acs.org |

| Labeled Glycine/Serine | Terpenoid Skeleton/Isonitrile Group | No Significant Incorporation | researchgate.net |

Biogenetic Relationships Between this compound and Other Isonitrile, Isothiocyanate, and Formamide Metabolites

A hallmark of the natural product chemistry of sponges like Axinella cannabina is the co-isolation of isonitriles with their corresponding isothiocyanate and formamide analogues. mdpi.comnih.gov this compound is consistently found alongside (+)-axisothiocyanate-3 and (–)-axamide-3, all of which share the identical spiroaxane carbon skeleton. nih.gov This persistent co-occurrence provides strong circumstantial evidence for a direct biogenetic link between these three classes of compounds. mdpi.comnih.gov

Feeding and transformation experiments have established the metabolic sequence. Studies involving the administration of a ¹³C-labeled synthetic isonitrile to a sponge demonstrated its conversion into the corresponding labeled formamide and isothiocyanate. hawaii.edu These experiments conclusively proved that the isonitrile functionality is the biosynthetic precursor to the other two nitrogenous groups. hawaii.edu The transformations are believed to involve enzymatic hydrolysis or hydration to yield the formamide and reaction with a sulfur source to produce the isothiocyanate. The metabolic pathway is established as a one-way street: isonitrile → formamide / isothiocyanate. hawaii.edu

| Compound Name | Functional Group | Source Organism | Reference |

|---|---|---|---|

| (+)-Axisonitrile 3 | –NC (Isonitrile) | Axinella cannabina | nih.gov |

| (+)-Axisothiocyanate 3 | –NCS (Isothiocyanate) | Axinella cannabina | nih.gov |

| (–)-Axamide 3 | –NHCHO (Formamide) | Axinella cannabina | nih.gov |

Total Synthesis and Advanced Methodologies for Axisonitrile 3 and Its Analogues

Strategic Approaches in the Total Synthesis of Axisonitrile 3

The synthesis of the spiro[4.5]decane core of this compound, which features a quaternary carbon center and four contiguous stereocenters, presents a significant chemical challenge. thieme-connect.com Two primary strategic approaches have emerged, each tackling the construction of this complex framework from different perspectives.

The first total synthesis of (-)-axisonitrile-3, the enantiomer of the natural product, was reported by Caine and Deutsch in 1978. acs.orgtandfonline.com Their strategy was based on a biomimetic-type reductive cleavage of a tricyclodecanone system. Starting from the readily available chiral pool starting material, (+)-dihydrocarvone, they constructed a tricyclic intermediate. acs.org The key step involved the reductive opening of a cyclopropane (B1198618) ring within this constrained system using lithium in liquid ammonia (B1221849), which established the spiro[4.5]decane skeleton. acs.orgacs.org This synthesis was crucial as it established the absolute configuration of the natural (+)-axisonitrile-3. acs.org

A more recent and distinct approach was employed in the first total synthesis of the natural (+)-axisonitrile-3. thieme-connect.com This strategy involved a linear sequence building complexity step-by-step. Key features included a highly diastereoselective non-Evans syn-aldol reaction to set early stereochemistry, followed by a Claisen rearrangement of an alkenyl dihydropyran to construct the fully functionalized spiro[4.5]decane core. thieme-connect.comcore.ac.uk This methodology provided a stereocontrolled route to the target molecule, showcasing the power of sequential bond formation and rearrangement reactions. thieme-connect.com

A comparison of these two seminal approaches is detailed in the table below.

| Feature | Caine & Deutsch (1978) | Kobayashi & Takahashi Group (2009) |

| Target | (-)-Axisonitrile-3 | (+)-Axisonitrile-3 |

| Starting Material | (+)-Dihydrocarvone | Isovaleric acid derivative |

| Key Strategy | Reductive ring opening of a tricyclodecanone | Linear sequence with Claisen rearrangement |

| Spirocycle Formation | Reductive cleavage of cyclopropane ring | acs.orgacs.org-Sigmatropic Claisen rearrangement |

| Stereocontrol | Chiral pool starting material | Auxiliary-controlled aldol (B89426) reaction |

Utilization of Key Synthetic Intermediates in Stereocontrolled Construction (e.g., Axenol, 10-epi-Axisonitrile-3)

Key intermediates play a pivotal role in guiding the stereochemical outcome of the synthesis of this compound. In the synthesis of natural (+)-axisonitrile-3, (+)-gleenol was identified as a versatile intermediate. thieme-connect.com Gleenol (B1239691) itself is a related axane sesquiterpene alcohol and serves as a late-stage precursor. The synthetic strategy was designed to access (+)-gleenol stereoselectively, which could then be converted to the target isonitrile. thieme-connect.com The synthesis of the racemic forms of axenol and gleenol has also been accomplished via a multifunctionalized spiro[4.5]decane intermediate, highlighting the importance of these alcohols as synthetic waypoints. researchgate.net

In the earlier synthesis by Caine's group, the stereochemistry of the final product was carefully tracked. Their work led to the synthesis of (-)-axisonitrile-3 and also reported on the formation of its diastereomer, 10-epi-axisonitrile-3, which arises from the alternative stereochemical outcome during the reduction of an intermediate ketone. acs.org This demonstrated the sensitivity of the stereochemistry at the C10 position to the reaction conditions and the challenge of controlling all four stereocenters.

Prominent Methodologies Employed in Chemical Synthesis

The syntheses of this compound and its family members have served as a platform for the application and development of powerful synthetic methods.

The formation of the spiro[4.5]decane motif is the central challenge in any synthesis of this compound. The Kobayashi and Takahashi groups utilized a Claisen rearrangement as the crucial step for this transformation. thieme-connect.comrsc.org This acs.orgacs.org-sigmatropic rearrangement converted an enantioenriched 2-(propenyl)dihydropyran into the desired spiro[4.5]decane framework in a single, highly stereoselective step, installing the quaternary spirocenter and setting the relative stereochemistry of adjacent centers. thieme-connect.comcore.ac.uk

In contrast, Caine's synthesis achieved spirocarbocycle formation through a fragmentation reaction. The reductive cleavage of the cyclopropane ring in a 1-methyltricyclo[4.4.0.0²⁻⁶]decan-3-one derivative with lithium in liquid ammonia generated the spiro ketone exclusively. acs.org

Achieving the correct absolute and relative stereochemistry is paramount. The enantioselective synthesis of (+)-axisonitrile-3 employed a non-Evans syn-aldol reaction with high diastereoselectivity (94:6 dr). thieme-connect.com This reaction, between an isovaleric acid derivative bearing a chiral oxazolidinethione and crotonaldehyde, established the stereochemistry at C7 and the adjacent allylic center early in the synthesis. thieme-connect.comthieme-connect.com Further stereocontrol was achieved during a highly selective reduction of a sterically congested O-methyl oxime to install the nitrogen functionality with the correct orientation. thieme-connect.com

In the 1978 synthesis, enantioselectivity was derived from the use of (+)-dihydrocarvone, a member of the chiral pool. acs.org This approach locks in the initial stereochemistry, which is then carried through the synthetic sequence. The stereochemical control in this synthesis relies on the predictable facial selectivity of reactions on the rigid bicyclic and tricyclic intermediates. nih.gov

The total synthesis of (-)-axisonitrile-3 by Caine and Deutsch is a classic application of a reductive ring-opening strategy. tandfonline.comacs.org The key transformation is the cleavage of a carbon-carbon bond in a vinylcyclopropane (B126155) moiety using a dissolving metal reduction (lithium in liquid ammonia). acs.org This method is particularly effective for generating spiro[4.5]decanone derivatives from tricyclodecanone precursors. acs.org The regioselectivity of the ring opening is controlled by the electronic and steric properties of the tricyclic system, leading specifically to the desired spirocyclic skeleton. acs.org

While not yet reported for axisonitrile-3 itself, radical cyclization has proven to be a powerful method for constructing the core of related axane sesquiterpenoids, demonstrating its potential for this target. The total syntheses of (±)-axamide-1 and (±)-axisonitrile-1 were accomplished using a 6-exo-dig radical cyclization as the key step. researchgate.netnih.gov In this approach, an α-iodoketone containing a pendant alkyne was treated with a radical initiator, leading to the formation of the six-membered ring of the hydrindane core. researchgate.net This methodology highlights the utility of radical reactions in forming challenging carbon-carbon bonds under mild conditions and represents a distinct strategic approach to the axane family. mdpi.comprinceton.edu

Chemical Synthesis of this compound Analogues and Structural Derivatives for Research Purposes

The synthesis of analogues and structural derivatives of this compound is crucial for investigating structure-activity relationships (SAR) and exploring the pharmacological potential of this class of compounds. This compound is often found in nature alongside related compounds, such as axisothiocyanate-3 and axamide-3, which differ only in the functional group attached to the terpene scaffold. mdpi.commdpi.com The synthesis of these and other derivatives allows researchers to probe the significance of the isonitrile group for biological activity.

Research has shown that the isonitrile functionality is often essential for the potent biological effects observed. For instance, this compound exhibits powerful antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. mdpi.commdpi.com In contrast, its naturally co-occurring analogue, axisothiocyanate-3, is approximately 500 times less active, highlighting the critical role of the isonitrile moiety. mdpi.com Similarly, the formamide (B127407) analogue of Axisonitrile-3 was found to be inactive in cytotoxicity studies, whereas Axisonitrile-3 itself showed significant activity against several cancer cell lines. acs.org

Biological Activities and Mechanistic Investigations of Axisonitrile 3 Non Clinical Focus

Antiplasmodial Activity and Underlying Molecular Mechanisms

Axisonitrile 3 has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. japsonline.com Its efficacy has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains, and its mechanism of action appears to be centered on the disruption of heme detoxification pathways within the parasite. researchgate.netmdpi.com

In Vitro Efficacy Against Plasmodium falciparum Strains

Studies have shown that (+)-axisonitrile-3 exhibits potent antiplasmodial activity. nih.gov It is particularly effective against the chloroquine-resistant W2 strain of P. falciparum, with a reported 50% inhibitory concentration (IC50) of 16.5 ng/mL. nih.gov Its activity against the chloroquine-sensitive D6 strain is also significant, with an IC50 value of 142 ng/mL. nih.gov This demonstrates that this compound is a potent inhibitor of parasite growth, with a more pronounced effect on resistant strains.

| Strain | Type | IC50 (ng/mL) |

| P. falciparum W2 | Chloroquine-Resistant | 16.5 |

| P. falciparum D6 | Chloroquine-Sensitive | 142 |

Inhibition of Heme Detoxification Pathways

The primary mechanism behind the antiplasmodial action of this compound is the inhibition of heme detoxification. researchgate.netresearchgate.net When the malaria parasite digests hemoglobin in infected red blood cells, it releases toxic free heme. researchgate.net The parasite has developed detoxification pathways to neutralize this heme, primarily by converting it into an inert crystalline polymer called hemozoin (β-hematin). researchgate.netresearchgate.net this compound disrupts this process by preventing the formation of β-hematin. researchgate.netresearchgate.net It also obstructs the peroxidative and glutathione-mediated destruction of heme, leading to an accumulation of toxic heme within the parasite, which ultimately causes its death. researchgate.netnih.gov This mode of action is similar to that of the quinoline (B57606) class of antimalarial drugs. researchgate.net

Molecular Interaction with Heme Iron and Coordination Complex Formation

The inhibitory effect of this compound on heme detoxification is a direct result of its interaction with heme iron. researchgate.netcapes.gov.br The isonitrile functional group of this compound forms a coordination complex with the iron atom in the heme molecule (ferriprotoporphyrin IX). researchgate.netnih.govresearchgate.net This binding prevents the heme from being incorporated into the growing hemozoin crystal. researchgate.net Molecular dynamics simulations have been used to understand the binding of this compound to heme, distinguishing its interaction from other terpene isonitriles. researchgate.netnih.gov

Antimycobacterial Activity

In addition to its antiplasmodial effects, this compound has also shown promise as an antimycobacterial agent.

Efficacy Against Mycobacterium tuberculosis and Mycobacterium avium

Axisonitrile-3 has been identified as a potent inhibitor of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govseq.essemanticscholar.org In a study screening various marine natural products, this compound was the most active compound against M. tuberculosis, exhibiting a minimum inhibitory concentration (MIC) of 2 micrograms/ml. nih.govthieme-connect.com The same study also reported its activity against Mycobacterium avium, a related species that can cause infections in immunocompromised individuals. nih.govthieme-connect.com

| Organism | MIC (µg/mL) |

| Mycobacterium tuberculosis | 2 |

Anti-Fertilization Activity and Cellular Targets

Research has also uncovered a unique anti-fertilization activity associated with an epimer of this compound.

A spirocyclic sesquiterpene isocyanide, (-)-10-epi-axisonitrile-3, isolated from the marine sponge Geodia exigua, has been shown to block fertilization in sea urchins and starfish. nih.govtandfonline.comoup.com This compound effectively immobilizes sperm at a minimum effective concentration of 0.4 μg/ml. nih.govtandfonline.comoup.com Interestingly, fertilized eggs were able to develop normally even in the presence of a much higher concentration of the compound. nih.govtandfonline.comoup.com

The cellular target of this anti-fertilization activity appears to be the high-energy phosphate (B84403) metabolism within the sperm. nih.govtandfonline.com Analysis using ³¹P NMR revealed that treatment with (-)-10-epi-axisonitrile-3 led to an accumulation of phosphocreatine (B42189) and a depletion of inorganic phosphate in the sperm. nih.govtandfonline.com This suggests that the compound inhibits the phosphocreatine shuttle, a key pathway for energy transport in sperm, thereby leading to their immobilization and preventing fertilization. nih.govtandfonline.com This activity was found to be specific to the structure of (-)-10-epi-axisonitrile-3, as other related analogs did not exhibit the same effect. nih.govtandfonline.comoup.com

Inhibition of Sperm Motility and Blockade of Fertilization in Invertebrate Models (e.g., Sea Urchin, Starfish)

The marine-derived sesquiterpene isocyanide, (-)-10-epi-Axisonitrile-3, has demonstrated significant inhibitory effects on the reproductive processes of certain marine invertebrates. tandfonline.comnih.gov Specifically, this compound has been shown to immobilize the sperm of both sea urchins and starfish, effectively blocking fertilization. tandfonline.comnih.govmdpi.com Research indicates that (-)-10-epi-Axisonitrile-3 achieves this at a minimum effective concentration of 0.4 µg/ml. tandfonline.comnih.gov Interestingly, while potently affecting sperm, the compound does not hinder the normal development of fertilized eggs, which have been observed to progress to the gastrula stage even in the presence of concentrations 250 times higher than that required for sperm immobilization. tandfonline.comnih.gov

This selective action highlights a specific mechanism targeting sperm function rather than general cellular toxicity. The ability of sperm to successfully fertilize an egg is dependent on their motility, a process that is highly energy-dependent. mdpi.com In sea urchins, sperm activation and motility are triggered upon release into seawater, initiating a cascade of events that includes increased ATP hydrolysis to fuel flagellar movement. mdpi.com The potent and specific action of (-)-10-epi-Axisonitrile-3 on sperm motility suggests a targeted disruption of the energy metabolism essential for this process.

Disruption of High-Energy Phosphate Metabolism and the Phosphocreatine Shuttle

The mechanism underlying the sperm-immobilizing effect of (-)-10-epi-Axisonitrile-3 involves the disruption of high-energy phosphate metabolism. tandfonline.comnih.govmdpi.com Specifically, studies utilizing ³¹P Nuclear Magnetic Resonance (NMR) have revealed that treatment with this isocyanide leads to an accumulation of phosphocreatine and a corresponding depletion of inorganic phosphate within the sperm. tandfonline.comnih.gov

This finding points to the inhibition of the phosphocreatine (PCr) shuttle. tandfonline.comnih.govmdpi.com The PCr shuttle is a critical system for the efficient transport of high-energy phosphate from the mitochondria, where it is generated via oxidative phosphorylation, to the sites of high ATP utilization, such as the flagella for motility. scielo.br In this shuttle, mitochondrial creatine (B1669601) kinase transfers a phosphate group from ATP to creatine, forming phosphocreatine. scielo.br Phosphocreatine then diffuses to the cytoplasm and, via cytosolic creatine kinase, regenerates ATP from ADP where it is needed. scielo.br

By inhibiting this shuttle, (-)-10-epi-Axisonitrile-3 effectively cuts off the energy supply required for sperm movement, leading to their immobilization and the subsequent blockade of fertilization. tandfonline.comnih.govtandfonline.com

Antifouling Activity

Axisonitrile-3 and its epimer, 10-epi-Axisonitrile-3, have been identified as potent antifouling agents. nih.govorganic-chemistry.org Antifouling refers to the ability of a compound to prevent the settlement and growth of marine organisms on submerged surfaces, a significant issue for maritime industries. u-tokyo.ac.jp These isonitriles have been isolated from marine sources such as the sponge Axinella cannabina and the nudibranch Phyllidia pustulosa. nih.govorganic-chemistry.org

The antifouling efficacy of these compounds has been demonstrated against the larvae of the acorn barnacle, Balanus amphitrite. nih.gov Axisonitrile-3 exhibits an IC₅₀ value of 3.2 µg/mL, while 10-epi-Axisonitrile-3 has an IC₅₀ of 10 µg/mL against these barnacle larvae. nih.govscievent.com Furthermore, axisonitrile-3, isolated from the sponge Acanthella kletra, has also been shown to be effective in deterring the settlement of the diatom Nitzschia closterium. mdpi.comnih.govresearchgate.net

Inhibition of Barnacle Larvae Settlement and Metamorphosis

The antifouling activity of Axisonitrile-3 is specifically characterized by its ability to inhibit the settlement and metamorphosis of barnacle larvae. nih.gov Barnacle larvae, known as cyprids, actively explore surfaces for suitable chemical and physical cues before committing to settlement and undergoing a significant transformation into their sessile adult form. frontiersin.orguncw.edu The presence of Axisonitrile-3 and its derivatives disrupts this crucial life cycle stage.

The IC₅₀ values of 3.2 µg/mL for Axisonitrile-3 and 10 µg/mL for 10-epi-Axisonitrile-3 against Balanus amphitrite larvae indicate a potent inhibitory effect on these processes. nih.govscievent.com This inhibition prevents the initial attachment of the larvae and the subsequent metamorphic changes, thereby preventing the establishment of a fouling community on a surface.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial for understanding how the chemical structure of a molecule like Axisonitrile-3 relates to its biological activity. nih.govresearchgate.net These studies help in identifying the key functional groups and stereochemical features that are essential for the observed effects. nih.gov

Computational Modeling and Pharmacophore Hypothesis Generation

Computational modeling and the generation of pharmacophore hypotheses are powerful tools used to rationalize the observed biological activities and to guide the design of new, potentially more potent, analogs. frontiersin.orgdergipark.org.trdovepress.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. dovepress.com

In the context of Axisonitrile-3 and its related compounds, molecular modeling studies have been employed to understand their interactions with biological targets. researchgate.netresearchgate.net For instance, in studies related to its antimalarial activity (which is outside the direct scope of this article but relevant to its SAR), it was shown that Axisonitrile-3 can interact with heme. researchgate.net Such studies often involve generating a pharmacophore model based on a set of active compounds. medsci.orgresearchgate.net This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors. frontiersin.org

For Axisonitrile-3, a pharmacophore model would likely highlight the importance of the isonitrile group as a key interaction feature, possibly as a hydrogen bond acceptor or through its dipolar nature, along with the specific hydrophobic shape of the sesquiterpene backbone. tandfonline.comacs.org The generation of such a model, based on the active conformations of Axisonitrile-3 and its analogs, can provide a theoretical framework to explain the structure-activity relationships observed experimentally and to predict the activity of novel, related structures. sioc-journal.cn

Ecological Role as a Chemical Defense Metabolite

This compound is a sesquiterpenoid isonitrile, a class of natural products frequently produced by marine sponges, particularly those belonging to the Axinellidae and Halicondridae families. rsc.org In the marine environment, sponges produce a vast array of secondary metabolites that are not involved in primary metabolic processes but serve crucial ecological functions. nih.govsemanticscholar.org These compounds often act as a defense mechanism against various environmental pressures, including predation, competition for space, and microbial infections. semanticscholar.org this compound, isolated from sponges such as Acanthella klethra and Acanthella cavernosa, is recognized as one such defensive metabolite, playing a significant role in the survival and ecological performance of the producing organisms and those that acquire it. rsc.orgresearchgate.netvliz.bepnas.org

Predation Deterrence in Marine Food Webs

A primary ecological function attributed to this compound is its role in deterring predators. rsc.orgpnas.org This chemical defense is not limited to the sponges that synthesize it; it extends to other organisms, notably nudibranchs (sea slugs), which consume these sponges. rsc.orguchicago.edu

Research has demonstrated that nudibranchs of the genus Phyllidiella can feed on sponges containing isonitriles and sequester these compounds, including this compound, into their own tissues. rsc.orguchicago.eduresearchgate.net This dietary acquisition of chemical defenses is a crucial survival strategy for nudibranchs, which have lost the physical protection of a shell during their evolution. uchicago.eduuchicago.edurwu.edu By storing the unpalatable or toxic sponge metabolites, the nudibranchs become distasteful to their own potential predators, such as fish. uchicago.edursc.org

| Research Finding | Organism(s) Involved | Predator | Outcome |

| Sequestration of this compound | Sponge: Acanthella cavernosaNudibranch: Phyllidiella pustulosa | Generalist predators | Nudibranch sequesters the compound from the sponge, providing chemical defense. rsc.orguchicago.eduresearchgate.net |

| Feeding Deterrence Study (Crude Extract) | Sponge: Acanthella cavernosa | Reef fish | Crude extracts containing isocyano terpenes reduced feeding by fish. researchgate.net |

| Feeding Deterrence Study (Pure Compound) | Sponge: Acanthella cavernosa | Fish | The pure compound this compound did not deter fish feeding in this specific experiment. researchgate.net |

Chemical Mediation of Interspecies Interactions

Beyond direct predation, the chemical properties of this compound mediate other critical interspecies interactions, most notably in the prevention of biofouling. nih.govuchicago.edu Biofouling is the settlement and growth of organisms like barnacles, algae, and diatoms on surfaces, which can be detrimental to sessile organisms like sponges by blocking their water-pumping and feeding structures. nih.gov

This compound has demonstrated significant antifouling properties. nih.govrsc.org In laboratory bioassays, it has been shown to inhibit the settlement of various marine organisms. For instance, this compound isolated from the marine sponge Acanthella klethra was effective at inhibiting the settlement of the diatom Nitzschia closterium. nih.gov This anti-algal activity helps the sponge compete for space and maintain its surface functions by preventing the formation of a biofilm. nih.govrsc.org The ability to chemically inhibit the growth of competing or fouling organisms is a key advantage in densely populated marine habitats. nih.gov

| Bioassay Type | Target Organism | Source of this compound | Finding |

| Antifouling (Anti-algal) | Diatom: Nitzschia closterium | Acanthella klethra | This compound significantly inhibited the settlement of the diatom at concentrations of 10 and 100 µg/mL. nih.gov |

| Antifouling (Anti-algal) | Freshwater Algae: Chlorella fusca | Acanthella kletra | This compound did not show significant growth inhibition in this specific assay. rsc.org |

| Antifouling | Barnacle: Balanus amphitrite | Acanthella cavernosa | General isocyano terpenes from the sponge inhibited barnacle settlement; this compound is a component of this chemical arsenal (B13267). uchicago.edurwu.edu |

Future Research Directions and Potential Academic Applications

Elucidation of Remaining Unidentified Biosynthetic Enzymes and Pathways

A significant gap in the current understanding of Axisonitrile 3 pertains to its biosynthesis within marine sponges like Acanthella cavernosa. researchgate.net While it is hypothesized that terpenoid isonitriles (TIs) are formed via the capture of a late-stage terpenoid carbocation by a cyanide-delivering molecule, the specific enzymes catalyzing this process are unknown. nih.gov

Future research should prioritize the identification and characterization of these elusive enzymes. Key questions remain regarding the origin of the isonitrile functional group. Studies suggest that inorganic cyanide is the precursor, but this presents a chemical paradox, as nucleophilic attack by cyanide typically yields nitriles (R-CN), not the observed isonitriles (R-NC). nih.gov A leading hypothesis proposes the involvement of a biosynthetic "NC vector" such as cyanoformate, which could deliver the isonitrile group to the terpenoid carbocation. nih.gov Isolating the enzymatic machinery responsible for generating and transferring this vector is a critical next step.

Furthermore, radiolabeling studies have shown that marine sponges can assimilate thiocyanate (B1210189) into both isonitriles like this compound and their corresponding isothiocyanates, suggesting the presence of rhodanese-like enzymes that manage cyanide and sulfur metabolism. mdpi.com The interplay between these pathways and the enzymes that channel precursors towards isonitrile versus isothiocyanate formation warrants in-depth investigation. Identifying these enzymes, possibly through transcriptomic and proteomic analysis of sponge tissues, could enable their heterologous expression and detailed biochemical characterization. semanticscholar.orgresearchgate.net

Table 1: Proposed Components in this compound Biosynthesis

| Component | Proposed Function | Status |

|---|---|---|

| Farnesyl pyrophosphate (FPP) | Terpenoid backbone precursor | Hypothesized nih.gov |

| Terpene cyclase(s) | Formation of the spiroaxane carbocation skeleton | Unidentified |

| Cyanoformate | Proposed "NC vector" to deliver the isonitrile group | Hypothesized nih.gov |

| NC Vector Transferase | Enzyme to catalyze the transfer of the isonitrile group | Unidentified |

Development of Green Chemistry Approaches for Sustainable Synthesis of this compound

The total synthesis of this compound has been accomplished, providing crucial confirmation of its structure and a means to produce the molecule for further study. mdpi.comacs.org However, these multi-step syntheses often rely on traditional organic chemistry methods that may not be environmentally sustainable. Future research should focus on developing "green" synthetic routes.

This could involve leveraging biocatalysis and chemoenzymatic strategies. frontiersin.org For instance, enzymes could be used for key stereoselective steps, reducing the need for chiral auxiliaries and protecting groups. nih.gov The development of enzyme cascades, where multiple reactions are performed sequentially in a single pot, could significantly improve efficiency and reduce waste. frontiersin.org Another promising avenue is the use of aqueous micellar systems, which can replace volatile organic solvents, as has been demonstrated for other complex molecules. nih.gov Applying these principles to the known synthetic pathways of this compound could lead to a more sustainable and scalable supply of this valuable natural product. tandfonline.com

Advanced Mechanistic Studies on Specific Molecular Targets of this compound

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a research tool or therapeutic lead. Its potent antimalarial activity is a key area of interest. Molecular modeling studies have provided a compelling hypothesis: this compound is predicted to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum. mdpi.comfrontiersin.org

According to these models, the isonitrile functional group forms a coordinate bond with the iron atom in heme. frontiersin.org This interaction is thought to inhibit the formation of hemozoin, a non-toxic crystalline polymer that the parasite produces to sequester reactive heme released during hemoglobin digestion. The buildup of free heme is toxic to the parasite. This proposed mechanism is supported by structure-activity relationship data, which shows that the corresponding isothiocyanate analogue, where the isonitrile is replaced, is approximately 200 times less potent. nih.gov Future research should aim to experimentally validate this hypothesis using techniques such as isothermal titration calorimetry, surface plasmon resonance, or X-ray crystallography to directly probe the interaction between this compound and heme.

Beyond its antimalarial activity, an analogue, (-)-10-epi-Axisonitrile-3, has been shown to immobilize sea urchin sperm by inhibiting the phosphocreatine (B42189) shuttle, which is vital for high-energy phosphate (B84403) metabolism in sperm. acs.org Advanced mechanistic studies are needed to pinpoint the specific enzyme or transporter within this shuttle that is targeted by the molecule.

Design and Synthesis of Novel this compound Analogues for Biological Probe Development

The unique scaffold of this compound makes it an excellent starting point for the design and synthesis of novel chemical probes. By creating analogues, researchers can investigate structure-activity relationships (SAR) and develop tools to study specific biological processes.

One successful approach has been the creation of simplified, non-terpenoid analogues. Inspired by isonitrile natural products, a series of simple aryl isonitriles were synthesized and found to possess potent antimalarial activity, while being much easier to produce and modify. nih.gov These simplified scaffolds are valuable for probing the essential pharmacophore and can be readily functionalized with reporter tags (e.g., fluorophores, biotin) or cross-linking agents to create probes for target identification and imaging.

Synthesis of analogues can also be used to explore different biological activities. For example, the synthesis of 3-isocyanotheonellin and its analogues was undertaken to study the SAR for antifouling activity. researchgate.net Similarly, the synthesis of exigurin, a more complex natural product, was achieved using (-)-10-epi-axisonitrile-3 as a key intermediate, demonstrating how the core structure can be elaborated to generate further diversity. rsc.orgrsc.org Future work could focus on systematically modifying different parts of the this compound skeleton to create a library of probes for screening against a wide range of biological targets.

Exploration of Unconventional Biological Activities and Ecological Functions

While the antimalarial properties of this compound are well-documented, it possesses a range of other "unconventional" biological activities that are less explored but hold significant academic interest. mdpi.comuq.edu.au These activities suggest that the compound may interact with multiple biological targets and pathways.

Table 2: Reported Biological Activities of this compound and its Epimers

| Activity | Target Organism/System | Finding | Reference(s) |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | Inhibitory activity observed. | researchgate.netnih.gov |

| Antifouling | Balanus amphitrite (barnacle) larvae | Potent activity against larval settlement. | mdpi.com |

In its natural environment, this compound plays important ecological roles. It is considered a chemical defense for the producing sponge, Acanthella cavernosa. researchgate.net This is supported by the fact that it is sequestered through diet by nudibranchs such as Phyllidiella pustulosa, which then use the compound for their own defense. researchgate.netuchicago.edumdpi.com Field experiments have shown that crude sponge extracts containing this compound deter feeding by reef fish. researchgate.net Interestingly, one study noted that the pure compound alone did not deter feeding, suggesting its defensive role may involve synergistic interactions with other metabolites in the sponge. researchgate.net Further ecological studies are needed to explore these synergistic relationships and to fully understand the compound's role in mediating interactions within the marine ecosystem.

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of chemical reactions, offers a sophisticated approach for modifying this compound and creating novel derivatives. numberanalytics.commdpi.com While a full chemoenzymatic synthesis of this compound has not yet been reported, related work points to its feasibility and potential.

A notable example is the synthesis of the marine natural product exigurin. rsc.orgrsc.org This was accomplished through a "bioinspired" Ugi multicomponent reaction, using (-)-10-epi-axisonitrile-3 as a key starting material. This demonstrates how the this compound core can be a substrate for complex, one-pot transformations to build new structures.

Future research could explore the direct biocatalytic transformation of the this compound scaffold. For instance, cytochrome P450 enzymes could be used to introduce hydroxyl groups at specific positions, potentially generating naturally occurring analogues like 3-oxoaxisonitrile-3 or creating entirely new derivatives. researchgate.net Lipases could be employed for selective esterification or hydrolysis reactions. nih.gov The synthesis of [14C]-labelled this compound for biotransformation studies in the producing sponge is a foundational step in this direction, helping to map how the molecule is processed in vivo and suggesting potential enzymatic modifications. uq.edu.auuq.edu.au Developing a suite of biocatalysts that can act on the this compound core would open up a vast chemical space for exploration.

Q & A

Q. Q1. What are the validated synthetic pathways for Axisonitrile 3, and how can purity be ensured during characterization?

Methodological Answer: this compound (C₁₆H₂₅N) is synthesized via marine sponge-derived terpenoid pathways, often involving isocyanide functionalization. Key steps include:

- Isolation and purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate isomers .

- Purity validation : Combine NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For new batches, compare retention times (HPLC) against authenticated standards .

- Critical note : Always report solvent ratios, temperature, and pressure conditions to ensure reproducibility .

Q. Q2. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer: A tiered approach is recommended:

Primary analysis : ¹H NMR to identify methyl and isopropyl groups (δ 1.2–1.5 ppm) and isocyanide signals (δ 3.0–3.3 ppm) .

Advanced confirmation : 2D NMR (COSY, HSQC) to resolve spin-spin coupling in the spirocyclic framework.

Cross-validation : IR spectroscopy for nitrile stretching (~2150 cm⁻¹) and X-ray crystallography for absolute stereochemistry .

Data contradiction tip : Discrepancies in NOESY correlations may indicate conformational flexibility; re-examine under varying temperatures .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Bioactivity discrepancies often arise from:

- Source variability : Marine sponge populations differ geographically, altering metabolite profiles. Standardize sourcing (e.g., Acanthella cavernosa from the Coral Sea) .

- Assay conditions : Compare IC₅₀ values using identical cell lines (e.g., HCT-116 vs. HeLa) and controls.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across datasets .

Table 1 : Example Bioactivity Comparison

| Study | IC₅₀ (μM) | Cell Line | Solvent |

|---|---|---|---|

| A (2022) | 12.3 ± 1.2 | HCT-116 | DMSO |

| B (2023) | 8.7 ± 0.9 | HeLa | Ethanol |

| Recommendation: Replicate assays under harmonized protocols . |

Q. Q4. What computational strategies are effective for modeling this compound’s mechanism of action in cancer pathways?

Methodological Answer:

Docking studies : Use AutoDock Vina to simulate binding to β-tubulin (PDB ID: 1SA0). Prioritize poses with ΔG < −8 kcal/mol .

MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Monitor RMSD fluctuations >2.5 Å as instability flags .

Validation : Cross-reference with transcriptomics data (RNA-seq) to identify downstream targets (e.g., apoptosis genes BAX/BCL-2) .

Q. Q5. How should researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental design :

- Variables : pH (2–10), temperature (4°C, 25°C, 37°C).

- Metrics : Degradation rate (HPLC peak area reduction), byproduct formation (LC-MS).

- Protocol :

- Prepare buffered solutions (phosphate, citrate) at target pH.

- Incubate this compound aliquots for 0–72 hours.

- Quench reactions with acetonitrile, centrifuge, and analyze .

- Statistical analysis : Use Arrhenius plots to predict shelf-life at 25°C .

Data Analysis and Interpretation

Q. Q6. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Q. Q7. How can researchers address conflicting NMR assignments for this compound’s stereocenters?

Methodological Answer:

- Step 1 : Re-examine NOESY/ROESY data for through-space correlations (e.g., H-7 to H-10).

- Step 2 : Compare experimental optical rotation with literature values ([α]D²⁵ = +32° in CHCl₃) .

- Step 3 : Synthesize enantiomers via chiral catalysts and validate using Mosher ester analysis .

Ethical and Reproducibility Considerations

Q. Q8. What protocols ensure ethical sourcing and reproducibility in this compound research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.